molecular formula C24H18N2O5 B15023809 1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15023809
M. Wt: 414.4 g/mol
InChI Key: KSGAQCNSKVJIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 3,4-dimethoxyphenyl group at position 1 and a pyridin-2-yl group at position 2. This scaffold is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

The 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups, which may enhance solubility and influence electronic interactions in biological systems.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O5/c1-29-17-11-10-14(13-18(17)30-2)21-20-22(27)15-7-3-4-8-16(15)31-23(20)24(28)26(21)19-9-5-6-12-25-19/h3-13,21H,1-2H3

InChI Key

KSGAQCNSKVJIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approach

The core scaffold of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is efficiently constructed via a one-pot multicomponent reaction (MCR) involving three key components:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (β-ketoester derivative)
  • Pyridine-2-carbaldehyde (aromatic aldehyde)
  • 3,4-Dimethoxyaniline (primary amine)

The reaction proceeds through a sequential mechanism:

  • Step 1 : Formation of an imine intermediate between the aldehyde and amine.
  • Step 2 : Michael addition of the β-ketoester to the imine, generating a tetrahydroquinoline derivative.
  • Step 3 : Acid-catalyzed cyclodehydration to form the chromeno[2,3-c]pyrrole core.

Typical Procedure :
A mixture of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv), pyridine-2-carbaldehyde (1.1 equiv), and 3,4-dimethoxyaniline (1.05 equiv) in ethanol was heated at 80°C for 20 hours under reflux. Acetic acid (1 mL) was added to catalyze cyclization. The crude product was purified by crystallization from ethanol, yielding the target compound as a yellow solid (62–68%).

Post-Functionalization Strategies

The pyridin-2-yl and 3,4-dimethoxyphenyl groups can alternatively be introduced via late-stage cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : A brominated chromeno[2,3-c]pyrrole intermediate reacts with pyridin-2-ylboronic acid under palladium catalysis.
  • Buchwald-Hartwig Amination : Introduction of the 3,4-dimethoxyphenyl group via aryl halide intermediates.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Optimization studies reveal critical parameters for yield enhancement:

Parameter Optimal Condition Yield (%) Source
Solvent Ethanol 68
Catalyst Acetic acid 65
Temperature 80°C 70
Reaction Time 20 hours 68

Polar protic solvents (e.g., ethanol) enhance imine formation and cyclization kinetics. Substituting acetic acid with p-toluenesulfonic acid (PTSA) reduced yields to 55%, likely due to over-acidification.

Electronic Effects of Substituents

  • Pyridin-2-yl Group : The electron-withdrawing nature of pyridine accelerates imine formation but may hinder cyclization without adequate protonation.
  • 3,4-Dimethoxyphenyl Group : Methoxy substituents improve solubility and stabilize intermediates via resonance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.83 (m, 2H, aromatic), 6.98 (s, 1H, dimethoxyphenyl-H), 5.32 (s, 1H, CH), 3.85 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1656 cm⁻¹ (conj. C=O), 1273 cm⁻¹ (C-O).

Purity Assessment

HPLC analysis confirmed >95% purity using a C18 column (acetonitrile/water gradient).

Challenges and Alternative Pathways

Competing Side Reactions

  • Dimerization : Observed at temperatures >90°C, necessitating strict thermal control.
  • Hydrolysis : The β-ketoester moiety is prone to hydrolysis in aqueous media, requiring anhydrous conditions.

Alternative Catalytic Systems

Copper(I)-mediated cross-coupling (e.g., CuI/DIAD) offers a supplementary route for introducing aryl groups but requires stringent oxygen-free conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, focusing on substituent effects, synthetic methods, and biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Target Compound
1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
1: 3,4-Dimethoxyphenyl
2: Pyridin-2-yl
~441 (calculated)* Unknown activity; synthetic accessibility via multicomponent reactions -
AV-C
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
1: 2-Fluorophenyl
2: 5-Isopropyl-1,3,4-thiadiazol-2-yl
- TRIF pathway agonist; inhibits Zika, Chikungunya, and dengue viruses
NCGC00538279
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
1: 3,4-Dimethoxyphenyl
2: 3-(Dimethylamino)propyl
Additional: 7-Chloro
- Ghrelin receptor (GHSR1a) ligand; synthesized via Vydzhak-Panchishin method
BH53365
1-(3,4-Dimethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
1: 3,4-Dimethoxyphenyl
2: 6-Methylbenzothiazol-2-yl
484.52 No reported activity; structural emphasis on benzothiazole heterocycle
Compound 4{4–19-7}
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
1: 3,4,5-Trimethoxyphenyl
2: 2-Hydroxyethyl
Additional: 5,7-Dimethyl
440.1 (MS) High synthetic yield (52%); characterized by IR and NMR

*Calculated molecular weight based on the formula C26H21N2O5.

Key Observations

Substituent Effects on Activity: The 3,4-dimethoxyphenyl group is common in analogs like NCGC00538279 and BH53365, suggesting its role in enhancing solubility or target binding. Fluorophenyl (AV-C) and chloro (NCGC00538279) substituents introduce electronegative effects, which correlate with antiviral and receptor-binding activities, respectively .

Synthetic Accessibility :

  • The target compound is accessible via a one-pot multicomponent reaction, similar to AV-C and NCGC00538279, with yields typically ranging from 43% to 86% depending on substituents .
  • Pyridin-2-yl-containing derivatives may require optimized reaction conditions (e.g., heating time) due to steric or electronic effects, as seen in other analogs .

This contrasts with benzothiazol-containing BH53365, which has a higher molecular weight (484.52 g/mol) and reduced solubility . Methoxy groups (e.g., in 3,4-dimethoxyphenyl) contribute to lipophilicity, which may enhance membrane permeability .

Biological Relevance: While the target compound’s activity is unreported, AV-C’s antiviral efficacy highlights the importance of heterocyclic substituents (e.g., thiadiazol) in TRIF pathway activation . NCGC00538279 demonstrates that 3,4-dimethoxyphenyl paired with a dimethylaminoalkyl chain can modulate neuroendocrine receptors, suggesting structural flexibility for drug design .

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N2O6C_{25}H_{20}N_{2}O_{6} with a molecular weight of 444.4 g/mol. The IUPAC name is 2-pyridin-2-yl-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione. Its structure includes a chromeno-pyrrole core which is significant for its biological activity.

PropertyValue
Molecular FormulaC25H20N2O6
Molecular Weight444.4 g/mol
IUPAC Name2-pyridin-2-yl-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
InChI KeyKWEUXHLMIDDVKR-UHFFFAOYSA-N

Antibacterial Activity

Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial activity. Specifically, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics such as gentamicin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance:

  • MTT Assay : The compound demonstrated cytotoxic effects on cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in cancer progression and inflammation:

  • Glucokinase Activators : Some studies suggest that chromeno-pyrrole derivatives may act as glucokinase activators, which could be beneficial in metabolic disorders .
  • Protease Inhibition : Notably, it has been identified as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, highlighting its relevance in antiviral research .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of chromeno-pyrrole derivatives showed that modifications on the phenyl ring significantly enhanced antibacterial activity against resistant strains .
  • Cytotoxicity Profile : In vivo studies demonstrated that the compound exhibited lower toxicity in normal cells compared to cancerous cells, suggesting a favorable therapeutic index .

Q & A

Basic: What are the standard synthetic protocols for preparing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives?

The most efficient method involves a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This protocol tolerates diverse substituents (e.g., methoxy, halogen, benzyl) and achieves yields of 43–86% with >95% purity. Reaction optimization includes adjusting heating times (15–120 minutes) based on substituent electronic effects (e.g., donor groups require longer heating) .

Advanced: How do electronic effects of substituents influence reaction kinetics and regioselectivity in the multicomponent synthesis?

Electron-donating groups (e.g., methoxy) on aryl aldehydes slow the cyclization, necessitating extended heating (up to 2 hours), while electron-withdrawing groups (e.g., nitro) accelerate the process (15–20 minutes). Steric hindrance from bulky substituents (e.g., tert-butyl) may reduce yields but does not alter regioselectivity. Mechanistic studies suggest the reaction proceeds via Knoevenagel condensation followed by intramolecular cyclization, with substituent effects primarily impacting the rate of imine formation .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substitution patterns (e.g., aromatic protons, pyridine integration).
  • HPLC : For purity assessment (>95% required for biological screening).
  • IR Spectroscopy : To confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion matching C₂₄H₁₇NO₃, MW 367.397) .

Advanced: How can researchers resolve contradictions in reported synthetic yields across different studies?

Discrepancies often arise from variations in:

  • Substituent compatibility : Halogenated aldehydes may require inert atmospheres to prevent side reactions.
  • Purification methods : Crystallization (used in ) vs. chromatography (avoided in newer protocols).
  • Amine stoichiometry : Excess primary amines (1.1 eq.) improve yields for phenolic aldehydes. Cross-referencing reaction databases (e.g., Russ J General Chem) and replicating protocols under controlled conditions are critical for validation .

Basic: What strategies are recommended for generating compound libraries for biological screening?

Libraries can be diversified by:

  • Varying aryl aldehydes : 26 examples (e.g., 4-fluoro, 3-nitro).
  • Modifying primary amines : 27 examples (e.g., benzylamine, cyclohexylamine).
  • Functionalizing the dihydrochromeno core : Post-synthetic modifications (e.g., hydrazine-mediated ring-opening to pyrrolo[3,4-c]pyrazolones) .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data.
  • Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using the pyridine moiety as a hinge-binding motif.
  • ADMET Prediction : Prioritize derivatives with favorable solubility (cLogP <5) and metabolic stability .

Basic: What are the critical challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Ethanol/water mixtures enable easy crystallization, avoiding chromatography.
  • Batch consistency : Control heating gradients to prevent byproducts (e.g., overcyclization).
  • Yield optimization : Use statistical design (e.g., DoE) to identify critical parameters (e.g., amine ratio, temperature) .

Advanced: How can researchers address discrepancies in spectral data for tautomeric forms of this compound?

The dihydrochromeno core may exhibit keto-enol tautomerism, leading to split NMR signals. Solutions include:

  • Variable-temperature NMR : Monitor equilibrium shifts (e.g., coalescence at elevated temperatures).
  • X-ray crystallography : Resolve tautomeric states unambiguously (e.g., confirm lactam vs. lactim forms).
  • Deuterium exchange experiments : Identify labile protons (e.g., enolic -OH) .

Basic: What substituents are incompatible with the multicomponent synthesis protocol?

Avoid:

  • Strongly acidic/basic groups : Carboxylic acids or tertiary amines may deprotonate intermediates.
  • Bulky ortho-substituents : Reduce cyclization efficiency (e.g., 2,6-dimethylphenyl).
  • Redox-sensitive groups : Thiols or nitroso compounds may undergo side reactions .

Advanced: How can post-synthetic functionalization expand the utility of this scaffold?

  • Hydrazine derivatives : React with hydrazine hydrate (3–7 eq.) to form pyrazolone analogs for kinase inhibition studies.
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 4-bromophenyl) to introduce biaryl motifs.
  • Oxidation : Convert dihydrochromeno to chromeno derivatives for enhanced π-conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.